6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid
Overview
Description
6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid is a chemical compound with the CAS Number: 1388059-84-4 . It has a molecular weight of 257.04 . The IUPAC name for this compound is 5-bromo-2-hydroxy-1H-benzo[d]imidazole-7-carboxylic acid .
Synthesis Analysis
The synthesis of imidazole compounds, which includes 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid, has been widely studied . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole compounds, including 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid, are known for their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It is highly soluble in water and other polar solvents .Scientific Research Applications
Antimicrobial Applications
Compounds structurally related to 6-bromo-2-oxo-1,3-dihydrobenzimidazole-4-carboxylic acid have been shown to exhibit antimicrobial potential. For example, derivatives of imidazole-containing compounds have demonstrated good antimicrobial activity . While this does not directly confirm the antimicrobial applications of the specific compound , it suggests that similar compounds can be explored for such uses.
Antioxidant Activity
Imidazole derivatives have also been synthesized and evaluated for antioxidant activity through various methods such as Hydrogen peroxide scavenging and Nitric oxide scavenging . This indicates that 6-bromo-2-oxo-1,3-dihydrobenzimidazole-4-carboxylic acid could potentially be researched for its antioxidant properties.
Corrosion Inhibition
Another related compound, 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, has been studied for its corrosion inhibition properties on mild steel in HCl solution . This suggests that the compound may also serve as a corrosion inhibitor in similar contexts.
Biological Activities
Chromene derivatives, which share some structural similarities with benzodiazole compounds, have been found to possess a range of biological activities including anticancer, anticonvulsant, and antidiabetic activities. This broad spectrum of activities provides a starting point for investigating the biological applications of 6-bromo-2-oxo-1,3-dihydrobenzimidazole-4-carboxylic acid.
Mechanism of Action
The mechanism of action of imidazole compounds is diverse, as they show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
Imidazole compounds, including 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid, have a great importance in the development of novel drugs . They are in clinical use to treat infectious diseases , and there is a need for the development of new drugs that overcome the problems of antimicrobial resistance .
properties
IUPAC Name |
6-bromo-2-oxo-1,3-dihydrobenzimidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O3/c9-3-1-4(7(12)13)6-5(2-3)10-8(14)11-6/h1-2H,(H,12,13)(H2,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGBJVNRBIQMDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)NC(=O)N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.